1-Cyclobutylbutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

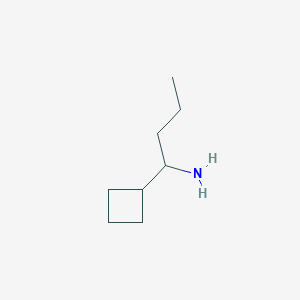

1-Cyclobutylbutan-1-amine is a chemical compound with the CAS Number: 1270355-60-6 . It has a molecular weight of 127.23 and its IUPAC name is 1-cyclobutyl-1-butanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N/c1-2-4-8(9)7-5-3-6-7/h7-8H,2-6,9H2,1H3 . This indicates that the molecule consists of a cyclobutyl group attached to a butan-1-amine.Chemical Reactions Analysis

While specific reactions involving this compound are not available, amines in general can undergo a variety of reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also be alkylated, acylated, or sulfonated, and can participate in electrophilic aromatic substitution if the amine is aromatic .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 127.23 .Scientific Research Applications

Catalysis and Synthesis

Cyclobutyl derivatives, including amines, have been explored for their roles in catalytic processes and synthetic applications. For example, cyclopentylamine, a structurally similar compound to 1-cyclobutylbutan-1-amine, demonstrated significant use in the production of pesticides, cosmetics, and medicines. The study by Guo et al. (2019) showcased the application of Ru/Nb2O5 catalysts for the efficient reductive amination of cyclopentanone, highlighting the potential of cyclobutylamine derivatives in catalysis and synthesis Guo et al., 2019.

Organic Synthesis

In organic synthesis, cyclobutylamine derivatives have been utilized as intermediates for creating complex molecules. A novel series of functionalized 3-aminocyclobut-2-en-1-ones, potential VLA-4 antagonists, were synthesized using a primary amine derived from phenylalanine, demonstrating the utility of cyclobutylamine derivatives in the synthesis of bioactive molecules Brand et al., 2003.

Medicinal Chemistry

Cyclobutylamine derivatives have been studied for their potential in medicinal chemistry. The synthesis of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane offers a versatile intermediate for developing pharmaceuticals, illustrating the importance of cyclobutylamine derivatives in drug discovery Goh et al., 2014.

Antimycobacterial Activity

The study of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis. This research underscores the potential of cyclobutylamine derivatives in addressing global health challenges related to tuberculosis Sriram et al., 2007.

Safety and Hazards

The safety information for 1-Cyclobutylbutan-1-amine includes several hazard statements: H226, H314, H335 . This indicates that the compound is flammable (H226), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

1-cyclobutylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-8(9)7-5-3-6-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDUAKJSWLZNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)

![1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2577693.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2577694.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)

![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2577700.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2577703.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)

![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)